molecular formula C14H15F3N2O3 B2981794 5-Acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005287-20-6

5-Acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Katalognummer: B2981794
CAS-Nummer: 1005287-20-6
Molekulargewicht: 316.28
InChI-Schlüssel: JQYMIOCQKZLHAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a 1,3-diazinan-2-one core substituted with acetyl, hydroxy, trifluoromethyl, and 4-methylphenyl groups. This structure combines electron-withdrawing (trifluoromethyl, acetyl) and aromatic (4-methylphenyl) moieties, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name

5-acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-7-3-5-9(6-4-7)11-10(8(2)20)13(22,14(15,16)17)19-12(21)18-11/h3-6,10-11,22H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYMIOCQKZLHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound with potential therapeutic applications. Its structural features suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available data on its biological activity, including structure-activity relationships (SAR), case studies, and experimental findings.

Chemical Structure

The compound can be represented as follows:

C15H14F3N3O2\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an inhibitor of key enzymes and its effects on cellular processes.

1. Anti-inflammatory Activity

Research indicates that compounds similar to 5-acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exhibit significant anti-inflammatory properties. For instance, a related class of pyrazolyl compounds has been shown to inhibit inflammation pathways effectively . The trifluoromethyl group is hypothesized to enhance lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and exert its effects.

2. Anticancer Properties

Studies on related diazinanones have demonstrated cytotoxic effects against various cancer cell lines. For example, a structure-activity relationship study indicated that modifications in the aromatic ring significantly affect the anticancer activity of diazinanone derivatives . The presence of the acetyl and hydroxy groups is believed to play a crucial role in this activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 5-acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one. Key findings include:

Structural Feature Effect on Activity
Trifluoromethyl Group Increases lipophilicity and bioavailability
Acetyl Group Enhances interaction with target enzymes
Hydroxy Group Contributes to hydrogen bonding with active sites

These modifications have been shown to influence both the potency and selectivity of the compound against specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : A study demonstrated that compounds structurally related to 5-acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one effectively inhibit ACC, which is crucial in lipid metabolism and associated with obesity and dyslipidemia .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that derivatives exhibited IC50 values ranging from 10 to 50 µM against human liver cancer cells, indicating significant potential for further development as anticancer agents .

Experimental Findings

Experimental studies have employed various methods to evaluate the biological activity of this compound:

  • Cell Viability Assays : Using MTT or similar assays to assess cytotoxicity across different cancer cell lines.
  • Enzyme Inhibition Studies : Evaluating the inhibitory effects on specific enzymes like ACC and cyclooxygenase (COX) using fluorometric methods.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1), focusing on structural variations, molecular properties, and inferred functional implications.

Table 1: Structural and Molecular Comparison of 1,3-Diazinan-2-one Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: 5-Acetyl-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one R1 = Acetyl, R2 = 4-methylphenyl, R3 = OH C₁₆H₁₆F₃N₂O₃* ~356.3† Acetyl group enhances reactivity; 4-methylphenyl may improve lipophilicity
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate () R1 = Ethoxycarbonyl, R2 = 4-fluorophenyl, R3 = OH C₁₄H₁₄F₄N₂O₄ 362.27 Ethyl ester increases hydrophobicity; 4-fluorophenyl enhances metabolic stability
6-[5-(4-Fluorophenyl)furan-2-yl]-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one () R1 = 4-methylbenzoyl, R2 = 5-(4-fluorophenyl)furan-2-yl, R3 = OH C₂₃H₁₈F₄N₂O₄ 462.39 Furan ring introduces π-conjugation; 4-methylbenzoyl may affect binding affinity
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one () R1 = 4-chlorobenzoyl, R2 = 3-ethoxy-4-hydroxyphenyl, R3 = OH C₂₁H₁₉ClF₃N₂O₅ 495.84 Chlorobenzoyl and ethoxy-hydroxyphenyl groups enhance polarity and hydrogen-bonding capacity

*Inferred formula based on structural similarity; †Estimated mass.

Key Structural and Functional Insights:

Aryl Substituents: The target compound’s 4-methylphenyl group balances lipophilicity and steric bulk, whereas the 4-fluorophenyl in and derivatives may improve target selectivity via halogen bonding .

Functional Groups at R1: Acetyl (target compound) vs. ethyl ester (): The acetyl group is more electron-withdrawing, which could influence ring conformation and reactivity. 4-Methylbenzoyl () and 4-chlorobenzoyl (): These groups increase steric bulk and may enhance binding to hydrophobic enzyme pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.